molecular formula C17H18ClF3N8OS B2586324 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide CAS No. 886902-10-9

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2586324
CAS No.: 886902-10-9
M. Wt: 474.89
InChI Key: JVFSBZLRXOJIKP-UHFFFAOYSA-N
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Description

This compound is a triazolo-triazine derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a][1,3,5]triazine) substituted with two ethylamino groups at positions 5 and 5. A thioether linkage connects the core to an acetamide group, which is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N8OS/c1-3-22-13-25-14(23-4-2)29-15(26-13)27-28-16(29)31-8-12(30)24-9-5-6-11(18)10(7-9)17(19,20)21/h5-7H,3-4,8H2,1-2H3,(H,24,30)(H2,22,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFSBZLRXOJIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activity. This article synthesizes existing research findings regarding its biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N7O3SC_{18}H_{21}N_{7}O_{3}S, and it features a unique combination of triazole and triazine moieties. The presence of the trifluoromethyl group and chloro substituents suggests potential for significant bioactivity due to their electron-withdrawing effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and triazine structures. For example:

  • Cytotoxicity Assays : The compound was tested against various human cancer cell lines. In one study, derivatives with similar structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines . The structure-activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced cytotoxicity.
CompoundCell LineIC50 (µM)
This compoundMCF-7<10
Similar DerivativeBel-7402<15

2. Antimicrobial Activity

The compound's thiazole and triazole components suggest antimicrobial properties. Research indicates that similar compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Compounds with triazole moieties have shown MIC values comparable to standard antibiotics like ciprofloxacin. For instance, a related compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus .
BacteriaMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The presence of electron-withdrawing groups enhances binding affinity to target enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can activate apoptotic pathways in cancer cells by interacting with Bcl-2 proteins and disrupting mitochondrial function .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of triazole derivatives on MCF-7 cells. The results showed that modifications to the side chains significantly enhanced cytotoxicity. The most potent derivative had an IC50 value lower than that of doxorubicin.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various triazole derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents/R-Groups Key Functional Differences
Target Compound Triazolo-triazine 5,7-bis(ethylamino); thioether-linked N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide High lipophilicity, strong electron-withdrawing groups
2-[[5,7-bis(ethylamino)-triazolo-triazin-3-yl]sulfanyl]-N-(4-ethoxy-2-nitro-phenyl)ethanamide Triazolo-triazine 4-ethoxy-2-nitro-phenyl acetamide Nitro group introduces redox sensitivity
2-{[Bis(ethylamino)-triazolo-triazin-3-yl]sulfanyl}acetic acid Triazolo-triazine Carboxylic acid (no aryl substituent) Increased hydrophilicity, ionizable COOH
7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives Thiadiazole-triazine Trichloroethyl, aryl-thiadiazole Sulfur-rich core, distinct reactivity

Electronic and Reactivity Insights :

  • Replacing the acetamide with a carboxylic acid (as in ) reduces lipophilicity, altering solubility and target interaction profiles (e.g., hydrogen-bonding capacity).
  • Thiadiazole-triazine analogs exhibit divergent reactivity due to sulfur heteroatoms, which may favor nucleophilic substitution over the triazolo-triazine core’s electrophilic tendencies.

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